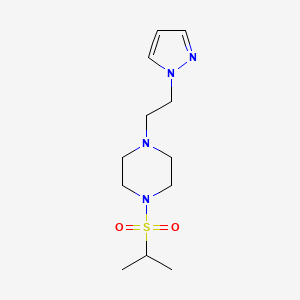

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-propan-2-ylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c1-12(2)19(17,18)16-10-7-14(8-11-16)6-9-15-5-3-4-13-15/h3-5,12H,6-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKYFPWKFSRAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCN(CC1)CCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine-First Functionalization

This approach prioritizes sulfonylation of the piperazine ring prior to introducing the pyrazole-ethyl group. Piperazine’s symmetrical structure allows selective mono-sulfonylation using isopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent alkylation with a pyrazole-ethyl halide (e.g., bromide or tosylate) introduces the side chain.

Pyrazole-Ethyl Intermediate Synthesis

Alternatively, pre-forming the 2-(1H-pyrazol-1-yl)ethyl fragment followed by coupling to piperazine ensures regiochemical precision. Pyrazole synthesis via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones precedes ethyl group installation through nucleophilic substitution or Mitsunobu reactions.

Pyrazole Ring Synthesis and Functionalization

The 1H-pyrazol-1-yl group requires regioselective synthesis to ensure substitution at the 1-position. Methods adapted from pyrazole derivative syntheses include:

Cyclocondensation of Hydrazines with 1,3-Diketones

Reacting hydrazine derivatives with 1,3-diketones (e.g., ethyl acetoacetate) under catalytic conditions yields 1,3,5-trisubstituted pyrazoles. For example, Girish et al. demonstrated nano-ZnO-catalyzed cyclocondensation of phenylhydrazine with ethyl acetoacetate, achieving 95% yield. Adapting this, 1H-pyrazol-1-yl-ethanol can be synthesized using a tailored hydrazine and diketone pair, followed by hydroxyl group conversion to a leaving group (e.g., bromide via PBr₃).

Acetylenic Ketone-Based Cyclization

Cyclocondensation of hydrazines with acetylenic ketones (e.g., phenylpropargyl) in the presence of zinc triflate offers an alternative route. This method minimizes regioisomer formation, critical for ensuring substitution at the 1-position. For instance, He et al. reported 89% yield for pyrazole formation via 1,3-dipolar cycloaddition of ethyl diazoacetate with phenylpropargyl.

Piperazine Sulfonylation and Alkylation

Functionalization of the piperazine ring involves sequential sulfonylation and alkylation, with order impacting efficiency:

Sulfonylation of Piperazine

Treatment of piperazine with isopropylsulfonyl chloride in dichloromethane/triethylamine at 0–25°C selectively yields mono-sulfonylated piperazine. Excess reagent must be avoided to prevent bis-sulfonylation. Post-reaction purification via recrystallization (e.g., ethyl acetate/hexane) isolates the monosubstituted product.

Alkylation with Pyrazole-Ethyl Halides

The sulfonylated piperazine undergoes alkylation with 2-(1H-pyrazol-1-yl)ethyl bromide in polar aprotic solvents (e.g., DMF or acetonitrile) using K₂CO₃ or NaH as base. For example, Patent CN103275010A details similar alkylations using tetrahydrofuran (THF) and triethylamine, achieving 80–90% yields. Temperature control (40–60°C) prevents N-oxide formation.

Alternative Route: Sequential Alkylation-Sulfonylation

Reversing the functionalization order may enhance yields in certain cases:

Piperazine Alkylation

Reacting piperazine with 2-(1H-pyrazol-1-yl)ethyl bromide in ethanol/water under reflux installs the ethyl-pyrazole group. Mono-alkylation is ensured using a 1:1 molar ratio, though excess piperazine may be required to suppress bis-alkylation.

Subsequent Sulfonylation

The secondary amine in the alkylated piperazine is sulfonylated using isopropylsulfonyl chloride in dichloromethane with pyridine as HCl scavenger. This step benefits from the decreased nucleophilicity of the secondary amine, reducing over-sulfonylation risks.

Advanced Catalytic and Green Chemistry Approaches

Recent advancements in catalysis and solvent systems improve efficiency and sustainability:

Ionic Liquid-Mediated Reactions

Guojing et al. demonstrated pyrazole synthesis using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a recyclable catalyst, achieving 82% yields. Adapting this, the alkylation step could utilize ionic liquids to enhance reaction rates and reduce waste.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation optimizes cyclocondensation and alkylation steps. For instance, Bhat et al. reported 70–85% yields for pyrazole syntheses under microwave conditions.

Analytical and Purification Strategies

Critical to isolating high-purity product are:

Chromatographic Purification

Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, while final product purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase).

Recrystallization

The sulfonylated piperazine intermediate is recrystallized from ethanol/water mixtures, while the final compound may use dichloromethane/hexane.

Spectroscopic Characterization

- ¹H NMR : Piperazine protons resonate as singlet at δ 2.5–3.0 ppm; pyrazole protons appear as doublets (δ 6.5–7.5 ppm).

- IR : Sulfonyl S=O stretches at 1150–1300 cm⁻¹ confirm successful sulfonylation.

Challenges and Optimization Opportunities

Regioselectivity in Pyrazole Formation

Hydrazine substituents and diketone electronic properties dictate regiochemistry. Electron-withdrawing groups on diketones favor 1,3,5-trisubstitution, as seen in Girish’s method.

Piperazine Over-Functionalization

Using mono-Boc-protected piperazine prevents bis-alkylation/sulfonylation. Deprotection with HCl/dioxane post-alkylation restores the amine for subsequent reactions.

Solvent and Temperature Effects

THF and DMF enhance alkylation rates but require strict anhydrous conditions. Elevated temperatures (>60°C) risk decomposition, necessitating controlled heating.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biology: It may be used as a tool compound to study biological pathways and mechanisms.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds or π-π interactions with target proteins, while the isopropylsulfonyl group may enhance the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Key Observations :

- Pyrazole-Containing Analogues : Compounds like MK69 () and 1-((1-isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine () share the pyrazole motif with the target compound. However, their substitution patterns differ: MK69 incorporates a trifluoromethylphenyl group, while the target compound uses an isopropylsulfonyl group. These variations influence lipophilicity and electronic properties .

- Sulfonyl Derivatives : The isopropylsulfonyl group in the target compound is structurally analogous to the methanesulfonyl group in 1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine (). Sulfonyl groups generally enhance binding affinity to receptors like sigma or dopamine transporters due to their electron-withdrawing nature .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Activity and Physicochemical Data

Key Observations :

- Sigma Receptor Interactions : Analogues like 1-(naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine () show sigma receptor activity, suggesting the target compound may also interact with these receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.